molecular formula C8H6ClFO3 B13672009 Methyl 4-chloro-2-fluoro-6-hydroxybenzoate

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate

Cat. No.: B13672009
M. Wt: 204.58 g/mol
InChI Key: JROYGELUGMMDBY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is a halogenated aromatic ester with a molecular formula of C₈H₅ClFO₃ and an approximate molecular weight of 204.58 g/mol (calculated based on analog data ). Its structure features a benzene ring substituted with chlorine (position 4), fluorine (position 2), and a hydroxyl group (position 6), with a methyl ester at position 1. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of the halogens and the hydrogen-bonding capability of the hydroxyl group.

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

methyl 4-chloro-2-fluoro-6-hydroxybenzoate

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3

InChI Key

JROYGELUGMMDBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-chloro-2-fluoro-6-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate C₈H₆BrFO₃ 249.03 Br (position 4) Higher molecular weight; increased steric bulk compared to Cl analog
Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate C₉H₈ClFO₃ 218.61 Ethyl ester (vs. methyl) Lower solubility in polar solvents due to longer alkyl chain
4-Bromo-2-fluoro-6-hydroxybenzaldehyde C₇H₄BrFO₂ ~219.0 (estimated) Aldehyde group (position 1) Higher reactivity (e.g., nucleophilic addition)
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 245.07 Br (position 4), CH₃ (position 6) Methyl group enhances lipophilicity
Key Observations:
  • Halogen Effects: Replacing chlorine with bromine increases molecular weight (e.g., 204.58 vs.
  • Ester Group : The ethyl ester analog (C₉H₈ClFO₃) has a higher molecular weight (218.61 vs. ~204.58 g/mol) and likely lower polarity than the methyl ester, affecting solubility and stability .
  • Functional Group Variations : The aldehyde analog (C₇H₄BrFO₂) lacks the ester group, increasing electrophilicity and reactivity in organic syntheses .

Physical and Chemical Properties

  • Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., water or ethanol) compared to non-polar derivatives like methyl 4-bromo-2-fluoro-6-methoxybenzoate (similarity score 0.88 in ) .
  • Stability : Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate requires storage at 2–8°C, suggesting that the methyl ester may exhibit better room-temperature stability due to shorter alkyl chain .
  • Volatility : Methyl esters (e.g., methyl salicylate in ) generally exhibit higher volatility than ethyl esters, implying similar behavior for the target compound .

Biological Activity

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClF3O3. The presence of halogen atoms (chlorine and fluorine) and a hydroxy group contributes to its unique chemical reactivity and stability, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The halogenated substituents may enhance its interaction with bacterial cell membranes or metabolic pathways, leading to increased efficacy against pathogens .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could make it a candidate for developing new anti-inflammatory drugs .

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and esterification processes. The following table summarizes the synthetic routes commonly employed:

StepReaction TypeConditions
1HalogenationChlorination and fluorination under controlled temperatures
2HydroxylationReaction with hydroxylating agents
3EsterificationReaction with methanol in the presence of acid catalysts

These reactions are crucial for modifying the compound to enhance its properties or create derivatives with specific functionalities.

Study on Antimicrobial Efficacy

A study conducted on various benzoate derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, highlighting its potential as a therapeutic agent .

Anti-inflammatory Mechanism Investigation

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism involving the inhibition of NF-kB signaling pathways. This finding positions this compound as a promising candidate for further development in treating inflammatory diseases .

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